Tert-butyl 4-{[(1S)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-2-phenylethyl]carbamoyl}piperidine-1-carboxylate
CAS No.:
Cat. No.: VC16509914
Molecular Formula: C28H37N3O5
Molecular Weight: 495.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H37N3O5 |
|---|---|
| Molecular Weight | 495.6 g/mol |
| IUPAC Name | tert-butyl 4-[[1-[(4-methoxyphenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C28H37N3O5/c1-28(2,3)36-27(34)31-16-14-22(15-17-31)25(32)30-24(18-20-8-6-5-7-9-20)26(33)29-19-21-10-12-23(35-4)13-11-21/h5-13,22,24H,14-19H2,1-4H3,(H,29,33)(H,30,32) |
| Standard InChI Key | PMSYKQVORGNIOG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)OC |
Introduction
Chemical Identity and Structural Elucidation
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, tert-butyl 4-[[1-[(4-methoxyphenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]piperidine-1-carboxylate, reflects its intricate substitution pattern . Its molecular formula, C28H37N3O5, corresponds to a molecular weight of 495.6 g/mol . The structural backbone comprises:
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A piperidine ring substituted at the 4-position with a carbamoyl group.
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A tert-butyloxycarbonyl (Boc) protecting group at the piperidine nitrogen.
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An (S)-configured phenylethyl side chain bearing a 4-methoxybenzyl carbamate moiety.
Stereochemical Configuration
The (1S) stereocenter introduces chirality, critical for potential enantioselective interactions in biological systems. Computational models predict that this configuration influences the molecule’s three-dimensional conformation, particularly the spatial orientation of the phenyl and 4-methoxybenzyl groups .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C28H37N3O5 | |
| Molecular Weight | 495.6 g/mol | |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)OC | |
| InChIKey | PMSYKQVORGNIOG-UHFFFAOYSA-N |
Synthetic Considerations and Reactivity
Stability and Functional Group Reactivity
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Boc Group: Labile under acidic conditions (e.g., HCl in dioxane), enabling selective deprotection.
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Carbamates: Resistant to nucleophilic attack under physiological pH, enhancing metabolic stability.
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Ether Linkage (4-Methoxy): Electron-donating methoxy group influences aromatic electrophilic substitution patterns.
Spectroscopic Characterization
Predicted NMR Signatures
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1H NMR:
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δ 1.42 ppm (s, 9H, Boc tert-butyl).
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δ 3.76 ppm (s, 3H, methoxy group).
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δ 4.75 ppm (m, 1H, piperidine C4-H).
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Aromatic protons between δ 6.80–7.60 ppm.
-
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13C NMR:
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δ 155–160 ppm (carbamate and carbamoyl carbonyls).
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δ 80 ppm (Boc quaternary carbon).
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Mass Spectrometric Fragmentation
Electrospray ionization (ESI-MS) would yield a predominant [M+H]+ ion at m/z 496.3. Characteristic fragments include:
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Loss of tert-butoxy group (−56 Da).
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Cleavage of the piperidine-carbamoyl bond (−101 Da).
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